molecular formula C24H30N4O5S B2509315 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-30-3

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2509315
CAS-Nummer: 442881-30-3
Molekulargewicht: 486.59
InChI-Schlüssel: NHDZBRVAIYOPKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,3,4-oxadiazole class, characterized by a sulfamoyl benzamide core. The structure includes a bis(2-methylpropyl)sulfamoyl group attached to the benzamide ring and a 4-methoxyphenyl substituent on the 1,3,4-oxadiazole moiety.

Eigenschaften

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-16(2)14-28(15-17(3)4)34(30,31)21-12-8-18(9-13-21)22(29)25-24-27-26-23(33-24)19-6-10-20(32-5)11-7-19/h6-13,16-17H,14-15H2,1-5H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDZBRVAIYOPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS No. 442881-30-3) is a novel sulfamoyl derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and as a selective inhibitor of certain protein interactions. This article synthesizes current research findings related to its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O5SC_{24}H_{30}N_{4}O_{5}S, with a molecular weight of approximately 442.5 g/mol. The compound features a benzamide backbone substituted with a bis(2-methylpropyl)sulfamoyl group and a 1,3,4-oxadiazole moiety, which are critical for its biological activity.

Research indicates that this compound functions primarily as an inhibitor of the YAP/TAZ-TEAD interaction , which is crucial in the regulation of gene expression related to cell proliferation and survival. The dysregulation of this pathway is implicated in various cancers, making this compound a candidate for therapeutic intervention in malignancies such as malignant mesothelioma .

Anticancer Properties

Studies have demonstrated that 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of cancer cells in vitro. For instance, assays conducted on various cancer cell lines revealed IC50 values indicating effective growth inhibition at low micromolar concentrations.
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent through programmed cell death mechanisms.

Selective Inhibition Studies

In vitro studies have highlighted the selective inhibition of specific pathways by this compound:

Pathway Effect Reference
YAP/TAZ-TEAD InteractionInhibition leading to reduced cell survival
RET Kinase ActivityModerate inhibition observed

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:

  • Absorption and Distribution : Initial studies suggest that after administration (e.g., intraperitoneal injection), the compound is rapidly absorbed into systemic circulation.
  • Metabolism : The metabolites of this compound have been identified using HPLC-MS/MS techniques. Notable metabolites include N-hydroxy derivatives, which may contribute to its overall pharmacological profile .

Case Studies

Several case studies have illustrated the practical applications and efficacy of this compound:

  • Malignant Mesothelioma Treatment : A study focused on the efficacy of this compound in treating malignant mesothelioma showed promising results in reducing tumor burden in animal models through targeted inhibition of YAP/TAZ signaling pathways.
  • Combination Therapy : Research has also explored the use of this compound in combination with other chemotherapeutics to enhance efficacy while minimizing side effects. The synergistic effects observed underscore its potential for clinical application.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry due to its potential antibacterial and antitumor properties. Sulfonamides are known for their antibacterial effects, and the incorporation of the oxadiazole moiety may enhance these properties. Research has indicated that derivatives of oxadiazoles can exhibit various biological activities, including:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics.
  • Antitumor Activity : Preliminary studies suggest that compounds containing oxadiazole rings may possess anticancer properties, warranting further investigation into their mechanisms of action.

Synthetic Chemistry

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves several key steps that can be optimized for industrial applications. The synthetic routes typically include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the sulfamoyl group using sulfonyl chlorides.

These reactions are crucial for understanding the compound's reactivity and potential applications in synthetic chemistry.

Pharmacological Studies

Pharmacological studies have begun to explore the therapeutic potential of this compound. Notable areas of investigation include:

  • Mechanisms of Action : Understanding how the compound interacts with biological targets can elucidate its potential therapeutic effects.
  • In Vivo Studies : Animal models are being used to assess the efficacy and safety profiles of this compound in treating various diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of similar compounds with oxadiazole and sulfonamide functionalities:

StudyFindings
Demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity against various bacterial strains.
Reported antitumor effects in cell lines treated with sulfonamide-containing compounds, suggesting potential for cancer therapy.
Explored the synthesis and characterization of related benzamide derivatives, highlighting the importance of structural modifications in enhancing biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analog LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

  • Key Differences :
    • Sulfamoyl Group : Benzyl(methyl)sulfamoyl vs. bis(2-methylpropyl)sulfamoyl.
    • Oxadiazole Substituent : 4-Methoxyphenylmethyl vs. 4-methoxyphenyl.
  • Biological Activity : LMM5 demonstrates antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1) with efficacy comparable to fluconazole .
  • Synthesis : Derived from hydrazinecarbothioamides via cyclization in basic media, similar to methods in .

Structural Analog LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

  • Key Differences :
    • Sulfamoyl Group : Cyclohexyl(ethyl)sulfamoyl vs. bis(2-methylpropyl)sulfamoyl.
    • Oxadiazole Substituent : Furan-2-yl vs. 4-methoxyphenyl.
  • Biological Activity : LMM11 also inhibits Trr1 but with altered pharmacokinetics due to the hydrophobic cyclohexyl group .

Compound from : 4-[bis(2-methoxyethyl)sulfamoyl]-N-{5-[4-(methylsulfonyl)benzyl]-1,3,4-oxadiazol-2-yl}benzamide

  • Key Differences :
    • Sulfamoyl Group : Bis(2-methoxyethyl)sulfamoyl introduces polar methoxy groups, enhancing solubility compared to the hydrophobic bis(2-methylpropyl) group.
    • Oxadiazole Substituent : 4-(Methylsulfonyl)benzyl vs. 4-methoxyphenyl.
  • Molecular Weight : 552.617 g/mol, higher than the target compound due to the sulfonyl group .

Compound from : 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

  • Key Differences :
    • Oxadiazole Substituent : Methoxymethyl group reduces steric hindrance compared to aryl groups.
  • Biological Role : Functions as an MDMX inhibitor (EC₅₀ = 5 μM), indicating divergent targets from antifungal analogs .

Data Table: Structural and Functional Comparison

Compound Name Sulfamoyl Group Oxadiazole Substituent Molecular Weight (g/mol) Key Activity
Target Compound Bis(2-methylpropyl) 4-Methoxyphenyl ~500 (estimated) N/A (Inferred antifungal)
LMM5 Benzyl(methyl) 4-Methoxyphenylmethyl 537.61 Antifungal (Trr1 inhibitor)
LMM11 Cyclohexyl(ethyl) Furan-2-yl 518.65 Antifungal (Trr1 inhibitor)
Compound Bis(2-methoxyethyl) 4-(Methylsulfonyl)benzyl 552.62 Unreported
Compound Bis(2-methoxyethyl) Methoxymethyl 428.11 MDMX inhibitor

Implications of Structural Variations

  • Sulfamoyl Groups : Hydrophobic groups (e.g., bis(2-methylpropyl)) enhance membrane permeability but may reduce solubility. Polar groups (e.g., bis(2-methoxyethyl)) improve aqueous solubility .
  • Oxadiazole Substituents : Aryl groups (e.g., 4-methoxyphenyl) contribute to π-π stacking in enzyme binding, while smaller groups (e.g., methoxymethyl) may limit steric interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.